molecular formula C29H32N2O5 B11399437 6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11399437
M. Wt: 488.6 g/mol
InChI Key: WQRSNWAMEMLUFI-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and an indole moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and indole precursors, followed by their spiro connection through a series of condensation reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of the compound.

    Chromeno Derivatives: Compounds such as chromeno[2,3-c]pyrrole derivatives exhibit similar structural features.

Uniqueness

The uniqueness of 6,7-DIMETHYL-2-[3-(PROPAN-2-YLOXY)PROPYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its spiro connection, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds and makes it a valuable subject for research and development.

Properties

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

6,7-dimethyl-2-(3-propan-2-yloxypropyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C29H32N2O5/c1-6-12-30-22-11-8-7-10-21(22)29(28(30)34)24-25(32)20-15-18(4)19(5)16-23(20)36-26(24)27(33)31(29)13-9-14-35-17(2)3/h7-8,10-11,15-17H,6,9,12-14H2,1-5H3

InChI Key

WQRSNWAMEMLUFI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC(C)C)OC5=C(C4=O)C=C(C(=C5)C)C

Origin of Product

United States

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